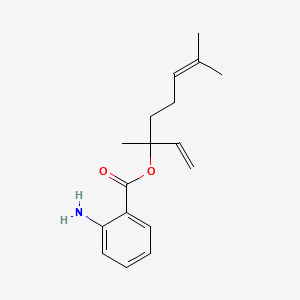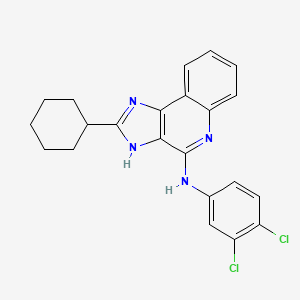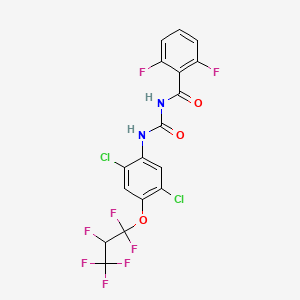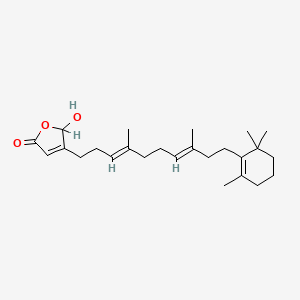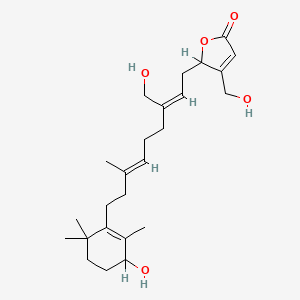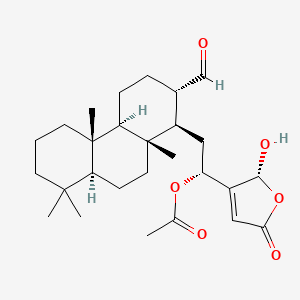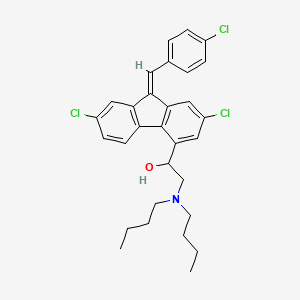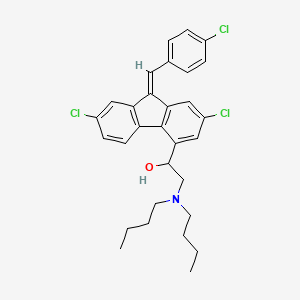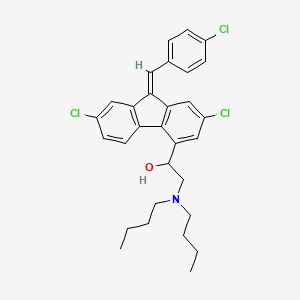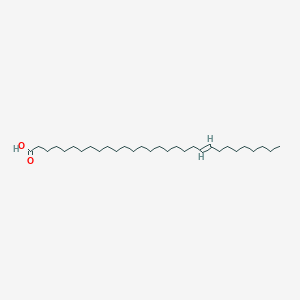![molecular formula C15H25ClN2O5 B1675495 (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate CAS No. 7400-11-5](/img/structure/B1675495.png)
(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Lupanine is an alkaloid that has been found in L. angustifolius.
Lupanine perchlorate is a bioactive chemical.
Mechanism of Action
- Biosynthesis : Lupanine is naturally synthesized from lysine in Lupinus plants, along with other quinolizidine alkaloids .
- Toxicity : Lupanine is mildly toxic, especially in seeds of leguminous herbs like lupins .
- Antidiabetic Effect : Combined treatment with gamma conglutin and lupanine modulates gene expression, reducing glycemia and lipid levels .
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
LUPANINE PERCHLORATE plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, LUPANINE PERCHLORATE has been shown to modulate the activity of enzymes involved in glucose metabolism, such as glucose-6-phosphatase (G6pc) and pyruvate dehydrogenase kinase 4 (Pdk4) . These interactions help regulate blood glucose levels and improve insulin sensitivity. Additionally, LUPANINE PERCHLORATE interacts with transcription factors like Foxo1 and Foxo3, which are involved in the regulation of gene expression related to glucose and lipid metabolism .
Cellular Effects
LUPANINE PERCHLORATE exerts significant effects on various cell types and cellular processes. In hepatocytes, it influences glucose production and lipid metabolism by modulating the expression of genes such as Ppargc1a, Serpine1, and Myc . This compound also affects cell signaling pathways, including the insulin signaling pathway, by interacting with insulin receptor substrate 2 (Irs2) and other related proteins . Furthermore, LUPANINE PERCHLORATE has been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of LUPANINE PERCHLORATE involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For example, LUPANINE PERCHLORATE inhibits the activity of glucose-6-phosphatase, thereby reducing hepatic glucose production . It also activates pyruvate dehydrogenase kinase 4, which in turn inhibits the pyruvate dehydrogenase complex, leading to a decrease in glucose oxidation . Additionally, LUPANINE PERCHLORATE influences gene expression by modulating the activity of transcription factors such as Foxo1 and Foxo3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LUPANINE PERCHLORATE have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that LUPANINE PERCHLORATE can maintain its efficacy in modulating glucose and lipid metabolism over several weeks .
Dosage Effects in Animal Models
The effects of LUPANINE PERCHLORATE vary with different dosages in animal models. At lower doses, the compound has been shown to improve glucose tolerance and reduce blood lipid levels without causing significant adverse effects . At higher doses, LUPANINE PERCHLORATE may exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .
Metabolic Pathways
LUPANINE PERCHLORATE is involved in several metabolic pathways, primarily related to glucose and lipid metabolism. It interacts with enzymes such as glucose-6-phosphatase and pyruvate dehydrogenase kinase 4, influencing their activity and thereby modulating metabolic flux . The compound also affects the levels of key metabolites, including glucose, pyruvate, and lipids, contributing to its overall metabolic effects .
Transport and Distribution
Within cells and tissues, LUPANINE PERCHLORATE is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transporters . Additionally, LUPANINE PERCHLORATE may accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of LUPANINE PERCHLORATE plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Post-translational modifications and targeting signals may direct LUPANINE PERCHLORATE to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways .
Properties
CAS No. |
7400-11-5 |
|---|---|
Molecular Formula |
C15H25ClN2O5 |
Molecular Weight |
348.82 g/mol |
IUPAC Name |
(1S,2R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid |
InChI |
InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5)/t11-,12+,13-,14+;/m0./s1 |
InChI Key |
DVZQTPMQQXAHSQ-BHARVXRSSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O.OCl(=O)(=O)=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lupanine perchlorate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


